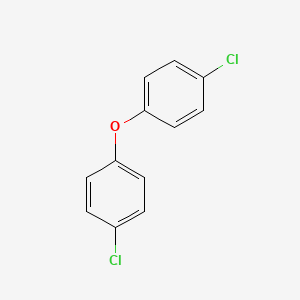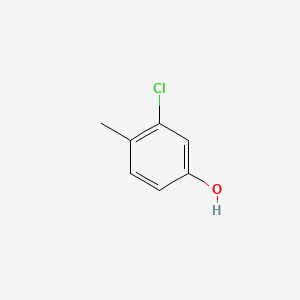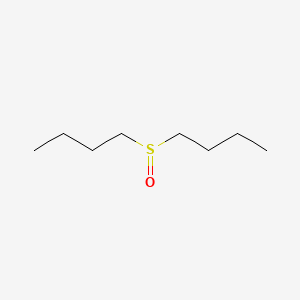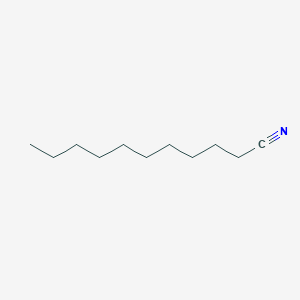
4-Chlorophenyl ether
描述
4,4’-Dichlorodiphenyl ether is an organic compound with the molecular formula C12H8Cl2O. It is a chlorinated derivative of diphenyl ether, characterized by the presence of two chlorine atoms attached to the benzene rings. This compound is of significant interest due to its applications in various fields, including polymer chemistry and materials science.
作用机制
- The compound can be prepared by reacting sodium 1,3-dichlorobenzene with 4-chlorophenol in N-methylpyrrolidone solvent. The reaction occurs in the presence of potassium carbonate and a copper(I) catalyst. The mixture is heated to 170–173°C for several hours, cooled, acidified with hydrochloric acid to pH 6–6.5, and then distilled under reduced pressure to obtain the product .
Synthesis
生化分析
Biochemical Properties
4,4’-Dichlorodiphenyl ether plays a role in biochemical reactions primarily through its interactions with enzymes, proteins, and other biomolecules. One of the key interactions involves the bacterium Sphingomonas sp. strain SS33, which utilizes 4,4’-Dichlorodiphenyl ether for growth. This bacterium transforms the compound into intermediary halocatechols via the ortho pathway by type I enzymes . These interactions highlight the compound’s potential to influence microbial metabolic processes.
Cellular Effects
The effects of 4,4’-Dichlorodiphenyl ether on various types of cells and cellular processes are significant. In zebrafish embryos, exposure to 4,4’-Dichlorodiphenyl ether has been shown to delay hatching time and inhibit larval growth . Additionally, this compound induces embryo yolk sac and pericardial edema, as well as spine deformation in hatched larvae. These findings suggest that 4,4’-Dichlorodiphenyl ether can disrupt normal cellular development and function, potentially affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 4,4’-Dichlorodiphenyl ether exerts its effects through various binding interactions with biomolecules. The compound’s transformation by Sphingomonas sp. strain SS33 involves the mineralization of intermediary halocatechols via the ortho pathway by type I enzymes . This process indicates that 4,4’-Dichlorodiphenyl ether can influence enzyme activity and metabolic pathways, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4’-Dichlorodiphenyl ether can change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function. For example, in zebrafish embryos, the compound’s toxicity was observed to increase with prolonged exposure, leading to delayed hatching and inhibited growth . These findings underscore the importance of considering temporal factors when evaluating the compound’s biochemical effects.
Dosage Effects in Animal Models
The effects of 4,4’-Dichlorodiphenyl ether vary with different dosages in animal models. In ICR male mice, oral exposure to the compound at a dosage of 1.20 mg/kg/day for 28 days resulted in significant increases in relative liver weights and decreases in relative kidney weights . Pathological changes such as cell swelling, inflammation, and hepatocellular hypertrophy were also observed. These results indicate that higher doses of 4,4’-Dichlorodiphenyl ether can lead to toxic effects and disrupt normal organ function.
Metabolic Pathways
4,4’-Dichlorodiphenyl ether is involved in specific metabolic pathways, particularly in microbial systems. The bacterium Sphingomonas sp. strain SS33 metabolizes the compound through the ortho pathway, leading to the production of intermediary halocatechols . This process involves type I enzymes and highlights the compound’s role in microbial metabolism. Understanding these pathways is essential for evaluating the compound’s impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 4,4’-Dichlorodiphenyl ether within cells and tissues are influenced by various factors. The compound’s interactions with transporters and binding proteins can affect its localization and accumulation. For example, in zebrafish embryos, the compound’s distribution was observed to cause yolk sac and pericardial edema . These findings suggest that 4,4’-Dichlorodiphenyl ether can be transported to specific cellular compartments, leading to localized effects.
准备方法
Synthetic Routes and Reaction Conditions: 4,4’-Dichlorodiphenyl ether can be synthesized through several methods. One common approach involves the reaction of 4-chlorophenol with 4-chloroiodobenzene in the presence of a copper catalyst and a ligand such as 2-pyridinecarboxylic acid . The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of 4,4’-Dichlorodiphenyl ether often involves the chlorination of diphenyl ether. This process can be optimized by using various additives to ensure the selective formation of the 4,4’-isomer . The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity.
化学反应分析
Types of Reactions: 4,4’-Dichlorodiphenyl ether undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in 4,4’-Dichlorodiphenyl ether can be replaced by nucleophiles such as sodium N-methyl-4-aminobutyrate (SMAB) under specific conditions.
Oxidation and Reduction: While specific oxidation and reduction reactions of 4,4’-Dichlorodiphenyl ether are less commonly reported, it can participate in such reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like SMAB and solvents such as N-methyl-2-pyrrolidone (NMP) are commonly used.
Catalysts: Copper catalysts and ligands like 2-pyridinecarboxylic acid are often employed to facilitate reactions.
Major Products:
科学研究应用
4,4’-Dichlorodiphenyl ether has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of poly(arylene ether sulfone)s (PAES), which are high-performance polymers with excellent thermal and mechanical properties.
Materials Science: The compound is utilized in the production of materials that require high chemical resistance and stability.
Biological Research:
相似化合物的比较
4,4’-Dichlorodiphenyl Sulfone: This compound is similar in structure but contains a sulfone group instead of an ether linkage.
4,4’-Dinitrodiphenyl Ether: Another related compound, which contains nitro groups instead of chlorine atoms.
Uniqueness: 4,4’-Dichlorodiphenyl ether is unique due to its specific reactivity and applications in polymer synthesis. Its ability to undergo nucleophilic substitution makes it a valuable intermediate in the production of high-performance polymers .
属性
IUPAC Name |
1-chloro-4-(4-chlorophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUJZHZLCCIILC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179198 | |
| Record name | 4,4'-Dichlorodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2444-89-5 | |
| Record name | 4,4'-Dichlorodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002444895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(p-chlorophenyl) ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38001 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Dichlorodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2444-89-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-DICHLORODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36VA116FST | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-[(4-Methoxyphenoxy)methyl]oxirane](/img/structure/B1346572.png)



